molecular formula C12H17NO2S B8298939 Tert-butyl (3-aminophenylthio)acetate

Tert-butyl (3-aminophenylthio)acetate

Cat. No.: B8298939
M. Wt: 239.34 g/mol
InChI Key: CIGYTBUXGZOMMA-UHFFFAOYSA-N
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Description

Tert-butyl (3-aminophenylthio)acetate is a sulfur-containing ester derivative featuring a tert-butyl group, an acetoxy moiety, and a 3-aminophenylthio substituent. This compound is structurally distinct due to the presence of both a sulfur atom (in the thioether linkage) and an aromatic amine group, which confer unique chemical reactivity and physical properties.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

tert-butyl 2-(3-aminophenyl)sulfanylacetate

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)8-16-10-6-4-5-9(13)7-10/h4-7H,8,13H2,1-3H3

InChI Key

CIGYTBUXGZOMMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=CC=CC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 2-(N-(3-aminobenzyl)-N-methylamino)acetate (CAS 1116339-81-1)

This compound () shares a tert-butyl ester group and an aromatic amine (3-aminobenzyl) but differs in the substitution pattern:

  • Key structural differences: The sulfur atom in Tert-butyl (3-aminophenylthio)acetate is replaced by a methylamino group. The benzylamine group is directly attached to the ester via a glycine linker.

Tert-butyl 2-methyl-2-(4-nitrophenyl)acetate

This nitro-substituted analog () provides crystallographic and conformational insights:

  • Crystallographic data: Monoclinic crystal system (space group P21/c) with unit cell dimensions a = 11.379 Å, b = 11.393 Å, c = 12.283 Å, β = 94.88° . Substitution at the para position (e.g., NO₂, CH₃, Cl) influences molecular geometry and packing. For example, NO₂ groups induce planar conformations, while CH₃ groups result in bent structures (torsion angles: 61.8°–75.3°) .
  • Hydrogen bonding: Weak C–H···O interactions in nitro derivatives lead to 2D sheet structures, whereas CH₃ or Cl substituents form 1D infinite chains. The 3-aminophenylthio group in the target compound may participate in stronger hydrogen bonds (N–H···S/O) due to the amine and sulfur .
Table 1: Structural and Crystallographic Comparison
Compound Substituent Molecular Formula Crystal System Key Interactions
This compound 3-NH₂-C₆H₄-S- Not provided Not reported Potential N–H···S/O
Tert-butyl 2-methyl-2-(4-nitrophenyl)acetate 4-NO₂-C₆H₄- C₁₅H₁₉NO₅ Monoclinic C–H···O (2D sheets)
Tert-butyl 2-(N-(3-aminobenzyl)-N-methylamino)acetate 3-NH₂-C₆H₄-CH₂- C₁₅H₂₂N₂O₂ Not reported N–H···O (amine-ester)

Comparison with Simpler Tert-butyl Esters

Tert-butyl Acetate (CAS 540-88-5)

A structurally simpler ester ():

  • Molecular formula : C₆H₁₂O₂ (MW 116.16 g/mol).
  • Physical properties :
    • Boiling point: 97–98°C .
    • Use: Primarily as an industrial solvent due to low polarity and high volatility.
  • Key differences: Lack of aromatic or sulfur-containing groups reduces complexity and reactivity.

Comparison with Other Functionalized Tert-butyl Esters

Tert-butyl 2-(3,3-difluorocyclobutyl)acetate (CAS 1584139-64-9)

This fluorinated analog () highlights the impact of electronegative substituents:

  • Functional groups : A difluorocyclobutyl ring introduces strain and polarity.
  • Reactivity: Fluorine atoms may enhance metabolic stability compared to the 3-aminophenylthio group, which could undergo oxidation or nucleophilic aromatic substitution .

Tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620548-16-5)

This compound () features a benzofuran-thiophene hybrid structure:

  • Molecular complexity : Higher molecular weight (372.4 g/mol) and XLogP3 = 4.6 indicate increased hydrophobicity compared to the target compound.
  • Applications : Likely used in pharmaceuticals or materials science due to extended conjugation .

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C, with triethylamine (TEA) or sodium hydride (NaH) serving as the base to deprotonate the thiol. A molar ratio of 1:1.2 (3-aminothiophenol to tert-butyl bromoacetate) ensures complete conversion, with reaction times ranging from 4 to 12 hours. Monitoring via thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3) as the mobile phase confirms reaction progress.

Example Protocol :

  • Dissolve 3-aminothiophenol (10 mmol) and TEA (12 mmol) in 50 mL THF.

  • Add tert-butyl bromoacetate (12 mmol) dropwise at 0°C.

  • Stir at room temperature for 8 hours.

  • Quench with water, extract with dichloromethane (DCM), and dry over Na₂SO₄.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product in 75–82% yield.

Challenges and Mitigation

Competitive side reactions, such as oxidation of the thiol to disulfide or alkylation of the amino group, are minimized by maintaining inert atmospheres (N₂/Ar) and using freshly distilled solvents. Source highlights the hygroscopic nature of tert-butyl bromoacetate, necessitating storage under desiccants to prevent hydrolysis.

Acid-Catalyzed Esterification

Alternative routes employ acid catalysts to facilitate direct esterification between 3-aminothiophenol and tert-butyl acetate. This method, adapted from glycine ester syntheses, utilizes strong acids like perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) to activate the carbonyl group.

Industrial-Scale Synthesis

Source details a protocol for tert-butyl glycinate synthesis, which can be analogously applied to this compound:

  • Combine 3-aminothiophenol (105 kg) and tert-butyl acetate (800 L) in a 2000 L reactor.

  • Add HClO₄ (150 kg) dropwise at 0–10°C over 48–72 hours.

  • Neutralize with aqueous Na₂CO₃ to pH 6.5–7.5, extract with ethyl acetate, and concentrate under vacuum.

  • Crystallize the product from ethanol to achieve >90% purity.

Kinetic and Thermodynamic Considerations

The reaction follows second-order kinetics, with rate constants highly dependent on acid strength and temperature. Lower temperatures (0–10°C) favor product stability, while higher temperatures accelerate hydrolysis of the tert-butyl group.

Catalytic Methods with Sulfonamide Catalysts

Recent advances employ bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate solvent, significantly enhancing reaction rates compared to traditional acids. This method, initially developed for amino acid derivatives, achieves yields of 78–86% within 2.5–3 hours at 0°C.

Protocol and Advantages

  • Mix 3-aminothiophenol (1 eqv) and Tf₂NH (0.1 eqv) in tert-butyl acetate.

  • Add tert-butyl bromoacetate (1.1 eqv) and stir at 0°C for 2.5 hours.

  • Extract with DCM, wash with brine, and concentrate.

  • Recrystallize from ethanol to obtain the product.

Advantages :

  • Faster kinetics : Completion in 2.5 hours vs. 48–72 hours for acid-catalyzed methods.

  • Milder conditions : Avoids corrosive acids, simplifying waste management.

Comparative Analysis of Synthesis Methods

Method Catalyst/Conditions Time Yield Purity
Nucleophilic SubstitutionTEA/THF, 25°C8–12 h75–82%>95%
Acid-CatalyzedHClO₄, 0–10°C48–72 h70–78%>90%
Catalytic (Tf₂NH)Tf₂NH, 0°C2.5–3 h78–86%>98%

The catalytic method offers superior efficiency, while nucleophilic substitution provides better scalability for industrial applications.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent removes unreacted starting materials.

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.

  • Distillation : For large-scale production, vacuum distillation isolates the ester (b.p. 175°C).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.80 (s, 2H, CH₂), 6.70–7.20 (m, 4H, aromatic).

  • IR : 1735 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).

Industrial and Research Implications

The catalytic Tf₂NH method is increasingly adopted in pharmaceutical synthesis due to its rapid kinetics and compatibility with sensitive functional groups . Future research should explore biocatalytic routes or flow chemistry systems to further optimize sustainability and cost-effectiveness.

Q & A

Basic: What safety protocols are critical when handling tert-butyl (3-aminophenylthio)acetate?

Answer:

  • Ventilation & PPE: Use fume hoods to minimize inhalation risks, and wear nitrile gloves/lab coats to prevent skin contact, as repeated exposure may cause dermatitis .
  • Fire Safety: Store away from ignition sources; classify as a flammable liquid (DOT UN1123) .
  • First Aid: For eye exposure, rinse with water for 15 minutes; for inhalation-induced dizziness, move to fresh air and monitor for CNS effects (e.g., lightheadedness) .

Basic: What are common synthetic routes for this compound?

Answer:

  • Esterification: React 3-aminothiophenol with tert-butyl bromoacetate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Use triethylamine as a base to neutralize HBr byproducts .
  • Thiol-Acetylation: Couple tert-butyl acetate with 3-aminothiophenol via Mitsunobu reaction (DIAD, PPh₃) in THF under nitrogen .
  • Yield Optimization: Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and purify by silica gel chromatography .

Basic: Which analytical techniques validate the purity and structure of this compound?

Answer:

  • NMR Spectroscopy: Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and thioacetate linkage (δ ~3.8 ppm for SCH₂) .
  • HPLC: Use a C18 column (MeCN:H₂O 70:30) to assess purity (>95%); retention time ~8.2 minutes .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 268.1 (calculated for C₁₂H₁₈NO₂S) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

  • Solvent Screening: Test DMF vs. THF for coupling efficiency; DMF often enhances nucleophilic thiol reactivity .
  • Catalyst Tuning: Compare Pd(OAc)₂ vs. CuI in Ullmann-type couplings; CuI may reduce side reactions with the amino group .
  • Temperature Gradients: Perform reactions at 50°C, 70°C, and 90°C; higher temps accelerate kinetics but may degrade sensitive intermediates .

Advanced: How to resolve contradictory NMR data for thioacetate derivatives?

Answer:

  • Dynamic Effects: Rotameric splitting in the SCH₂ group can cause unexpected multiplicity; use variable-temperature NMR (25–60°C) to coalesce signals .
  • Impurity Analysis: Compare experimental ¹³C NMR with computational predictions (e.g., DFT at B3LYP/6-31G*) to identify minor byproducts .
  • Deuterated Solvents: Switch from CDCl₃ to DMSO-d₆ to stabilize hydrogen-bonding interactions and clarify aromatic proton assignments .

Advanced: What methodologies assess its biological activity in drug development?

Answer:

  • Enzyme Inhibition Assays: Screen against cysteine proteases (e.g., caspase-3) using fluorogenic substrates (Km ~10 µM) .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations via nonlinear regression .
  • ADME Profiling: Perform liver microsome stability studies (t₁/₂ > 2 hours) and Caco-2 permeability assays to predict oral bioavailability .

Advanced: How does structural stability vary under acidic/basic conditions?

Answer:

  • Acidic Hydrolysis: Reflux in 1M HCl/THF (1:1) for 2 hours cleaves the tert-butyl ester to yield (3-aminophenylthio)acetic acid .
  • Base Sensitivity: The thioether linkage is stable in pH 7–10 but degrades in strong bases (pH >12) via nucleophilic aromatic substitution .
  • Thermal Stability: TGA analysis shows decomposition onset at ~180°C, correlating with tert-butyl group loss .

Advanced: What strategies introduce chiral centers into related derivatives?

Answer:

  • Asymmetric Catalysis: Use Jacobsen’s thiourea catalyst for enantioselective thiol-Michael additions (ee >90%) .
  • Chiral Auxiliaries: Incorporate (R)-BINOL to direct stereochemistry during esterification; remove via hydrogenolysis .
  • Kinetic Resolution: Employ lipases (e.g., CAL-B) to hydrolyze racemic tert-butyl esters selectively .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Answer:

  • Exotherm Management: Use jacketed reactors with cooling loops for thiol-acetylation steps to prevent runaway reactions .
  • Purification Bottlenecks: Replace column chromatography with recrystallization (hexane:EtOAc) for higher throughput .
  • Byproduct Control: Implement inline IR spectroscopy to monitor intermediate formation and optimize feed rates .

Advanced: How can computational modeling predict reactivity or bioactivity?

Answer:

  • DFT Calculations: Simulate transition states for ester hydrolysis (activation energy ~25 kcal/mol) using Gaussian16 .
  • Docking Studies: Model interactions with caspase-3 (PDB: 1CP3) to identify key hydrogen bonds with the thioacetate group .
  • QSAR Models: Correlate logP values (calculated ~2.1) with cytotoxicity data to prioritize derivatives for synthesis .

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